molecular formula C24H30N6O3 B6531629 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-88-8

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6531629
M. Wt: 450.5 g/mol
InChI Key: PVAKWAJTAXHTKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings and functional groups would result in a variety of potential interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The pyridazine and piperazine rings, as well as the diethoxybenzoyl and dimethylpyrazol groups, could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the diethoxybenzoyl group could potentially make the compound more hydrophobic, while the presence of the piperazine ring could potentially make it more polar .

Future Directions

Future research on this compound could involve further investigation of its synthesis, as well as studies of its physical and chemical properties. If the compound is found to have biological activity, it could also be studied for potential therapeutic applications .

properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-5-32-20-8-7-19(16-21(20)33-6-2)24(31)29-13-11-28(12-14-29)22-9-10-23(26-25-22)30-18(4)15-17(3)27-30/h7-10,15-16H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAKWAJTAXHTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-diethoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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